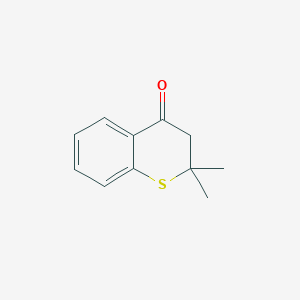

2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

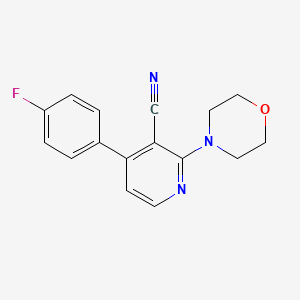

“2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one” is a unique chemical compound with the linear formula C11H12O2S . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one” can be represented by the SMILES stringO=S(C1=C2C=CC=C1)C(C)(C)CC2=O . The InChI representation is 1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3 .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

- Anticonvulsant and Sedative-Hypnotic Activity : A study by Arnoldi et al. (1990) involved the synthesis of various benzothiopyrans, including 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one, which demonstrated promising anticonvulsant activity. It was found that certain enantiomers of these compounds showed significant protection against various types of seizures in mice, with higher doses exhibiting generalized depressant activity but low acute toxicity (Arnoldi et al., 1990).

Chemical Synthesis and Reactions

- Cationic Polar Cycloadditions : Ishibashi et al. (1985) discussed the reaction of benzothiopyrans with olefins, providing a new route to create thiochromans, a class of compounds that includes 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one (Ishibashi et al., 1985).

- Baylis-Hillman Synthesis : Kaye and Nocanda (2002) reported a convenient method for synthesizing 3-substituted 2H-1-benzothiopyrans, an approach that can be applied to the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one (Kaye & Nocanda, 2002).

- Reactions with Dimethyl Sulfate : Nakazumi and Kitao (1979) explored the reactivity of benzothiopyrans, including 2,2-dimethyl derivatives, with dimethyl sulfate, investigating the differences in methylation reactions (Nakazumi & Kitao, 1979).

Photocycloaddition and Photochemistry

- Photocycloaddition Studies : Margaretha et al. (2007) studied the photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, revealing insights into its photoreactive properties (Margaretha et al., 2007).

- Photochemistry of Isothiocoumarin : Bethke et al. (1997) examined the irradiation of 1H-[2]benzothiopyran-1-one, a compound related to 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one, providing insights into its solid-state photochemistry (Bethke et al., 1997).

Miscellaneous Applications

- Antitumor Activity : Abbas et al. (2014) researched the reaction of 1-benzothiopyran-4-ones with various compounds under controlled microwave heating, leading to the synthesis of novel poly-heterocyclic ring systems with potential antitumor activity (Abbas et al., 2014).

Propiedades

IUPAC Name |

2,2-dimethyl-3H-thiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMCSSKIPWJNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)

![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)